ストレプトニグリン
概要
説明
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. It was first isolated in 1959 by Rao and Cullen . Streptonigrin has garnered significant interest due to its potent antitumor properties and its ability to inhibit the growth of several transplantable rodent and human tumors .
科学的研究の応用
Streptonigrin has a wide range of scientific research applications, including:
Chemistry: Streptonigrin is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to study the effects of antibiotics on bacterial DNA synthesis and degradation.
Medicine: Streptonigrin has been investigated for its antitumor properties and its potential use in cancer therapy.
Industry: Streptonigrin is used in the development of new antibiotics and antitumor agents.
作用機序
ストレプトニグリンは、金属カチオンの存在下でDNAに不可逆的に結合し、レダクターゼ酵素によって活性化されることで作用を発揮します。 この活性化により、セミキノンまたはヒドロキノン中間体が形成され、DNA鎖切断を引き起こし、DNA合成を阻害します . ストレプトニグリンは、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)を含むメカニズムを介してアポトーシスも誘導します .
6. 類似の化合物との比較
ストレプトニグリンは、ミトマイシンCなどの他のアミノキノン系抗生物質に似ています。ミトマイシンCもアミノキノンフラグメントを含んでいます . ストレプトニグリンは、DNAに不可逆的に結合する能力と、強力な抗腫瘍特性という点でユニークです。他の類似の化合物には以下のようなものがあります。
ミトマイシンC: 類似のアミノキノン構造を持つ抗腫瘍抗生物質です.
アクチノマイシンD: DNAに結合し、RNA合成を阻害する別の抗生物質です.
ストレプトニグリンの独自の作用機序と強力な抗腫瘍特性により、ストレプトニグリンは科学研究と潜在的な治療用途において貴重な化合物となっています。
生化学分析
Biochemical Properties
Streptonigrin interacts with various enzymes and proteins. It binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .
Cellular Effects
Streptonigrin has significant effects on various types of cells and cellular processes. It has been identified as a selective suppressor of B-cell proliferation induced by lipopolysaccharide . In cultured cell lines, however, streptonigrin preferentially suppressed the growth of an interleukin-3-dependent myeloid cell line rather than B-cell lines . Additionally, streptonigrin inhibits the SUMO-specific protease SENP1, resulting in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) .
Molecular Mechanism
Streptonigrin exerts its effects at the molecular level through various mechanisms. It is known to inhibit the nitric oxide-dependent activation of soluble guanylyl cyclase . It also binds and inhibits the SUMO-specific protease SENP1 .
Temporal Effects in Laboratory Settings
Streptonigrin promotes heterochromatin formation in cultured cells. It has been found to increase Hoechst-stained nuclear fluorescence intensity, indicating an increase in heterochromatin contents . This effect was observed even at a concentration as low as one nanomolar .
Transport and Distribution
A sensitive and precise microbiological assay has been developed for the determination of distribution and concentrations of streptonigrin in the body fluids and tissues of treated mice .
Subcellular Localization
Streptonigrin treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α), indicating a subcellular localization within the nucleus .
準備方法
合成経路と反応条件: ストレプトニグリンの全合成には、重要な五置換ピリジンフラグメントの構築が含まれます。 二つの主要な合成経路が開発されており、どちらも環状メタセシスに依存していますが、環化の前駆体の置換と複雑さは異なります . 第二世代のアプローチは、最終的にストレプトニグリンを14の線形工程で、安価なエチルグリオキサルからの収率11%で得ます .
工業生産方法: ストレプトニグリンの工業生産は、通常、Streptomyces flocculusを使用する発酵プロセスで行われます。 抗生物質は、培養された細菌のブロス濾液から単離されます .
化学反応の分析
反応の種類: ストレプトニグリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 ストレプトニグリンは、特定の金属カチオン(例:亜鉛、銅、鉄、マンガン、カドミウム、金)の存在下でDNAに不可逆的に結合し、NAD(P)Hを補因子とする一電子または二電子レダクターゼを介して活性化され、セミキノンまたはヒドロキノン中間体を形成します .
一般的な試薬と条件: ストレプトニグリンの合成で使用される一般的な試薬には、エチルグリオキサル、トリフリック無水物、2,6-ジ-tert-ブチル-4-メチルピリジンなどがあります . 反応は、通常、高い収率と純度を確保するために制御された条件下で行われます。
主な生成物: ストレプトニグリンを含む反応から生成される主な生成物には、アミノキノン構造が修飾されたさまざまな誘導体があります。 これらの誘導体は、潜在的な薬理学的用途について研究されてきました .
4. 科学研究への応用
ストレプトニグリンは、次のような幅広い科学研究への応用があります。
化学: ストレプトニグリンは、複雑な有機合成と反応機構を研究するためのモデル化合物として使用されます.
生物学: ストレプトニグリンは、抗生物質が細菌のDNA合成と分解に与える影響を研究するために使用されます.
類似化合物との比較
Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . streptonigrin is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:
Mitomycin C: An antitumor antibiotic with a similar aminoquinone structure.
Actinomycin D: Another antibiotic that binds to DNA and inhibits RNA synthesis.
Streptonigrin’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving Streptonigrin, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]
A: While Streptonigrin does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []
A: The quinone moiety in Streptonigrin plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]
A: The molecular formula of Streptonigrin is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]
A: Yes, various spectroscopic techniques have been employed to study Streptonigrin. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of Streptonigrin on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
ANone: Information about the material compatibility and stability of Streptonigrin under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.
A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of Streptonigrin with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.
ANone: Several studies have explored the SAR of Streptonigrin, particularly focusing on the role of specific functional groups:
A: Researchers are actively investigating the design and synthesis of Streptonigrin analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating Streptonigrin to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]
ANone: The provided research papers do not provide detailed information regarding the stability of Streptonigrin under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.
ANone: Limited information is available on the specific pharmacokinetic properties of Streptonigrin from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.
A: In vitro studies have demonstrated the cytotoxic activity of Streptonigrin against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []
A: Yes, Streptonigrin has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []
A: Although Streptonigrin showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]
ANone: Research suggests that resistance to Streptonigrin can arise through several mechanisms, including:
A: While Streptonigrin demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of Streptonigrin highlights the need to develop safer analogues or alternative treatment strategies.
A: One promising strategy involves conjugating Streptonigrin to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]
ANone: Various analytical techniques have been employed to characterize Streptonigrin, including:
- UV-Vis spectroscopy: Used to investigate the interaction of Streptonigrin with metal ions and DNA. [, , ]
- NMR spectroscopy: Employed to determine the solution conformation of Streptonigrin, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
- EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。